molecular formula C27H26N2O3S B281342 N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide

N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide

Número de catálogo B281342
Peso molecular: 458.6 g/mol
Clave InChI: NGTGSXOFKPDSIU-GNVQSUKOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide, also known as BON, is a small molecule inhibitor of the oncogenic protein, MDM2. It has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.

Aplicaciones Científicas De Investigación

N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has been extensively studied for its potential use as a therapeutic agent for cancer treatment. It has been shown to inhibit the interaction between MDM2 and p53, leading to the activation of the p53 pathway and subsequent apoptosis of cancer cells. N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has demonstrated efficacy in preclinical studies against a variety of cancer types, including leukemia, breast cancer, and lung cancer.

Mecanismo De Acción

MDM2 is an oncogenic protein that plays a critical role in the regulation of the p53 pathway. In normal cells, MDM2 binds to p53 and promotes its degradation, preventing the activation of the p53 pathway. However, in cancer cells, MDM2 is overexpressed and binds to p53, leading to its inactivation and allowing cancer cells to proliferate. N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide inhibits the interaction between MDM2 and p53, leading to the activation of the p53 pathway and subsequent apoptosis of cancer cells.
Biochemical and Physiological Effects
N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has been shown to induce apoptosis in cancer cells through the activation of the p53 pathway. It has also been shown to inhibit tumor growth and metastasis in preclinical studies. N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has a low toxicity profile and has been well-tolerated in animal studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has several advantages as a potential therapeutic agent for cancer treatment. It has a low toxicity profile and has been well-tolerated in animal studies. It has demonstrated efficacy against a variety of cancer types in preclinical studies. However, N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has some limitations for lab experiments. It is a relatively complex molecule to synthesize, which may limit its availability for research purposes. Additionally, the mechanism of action of N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide is not fully understood, which may limit its potential as a therapeutic agent.

Direcciones Futuras

There are several future directions for research on N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide. One potential direction is to further investigate the mechanism of action of N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide and its interaction with MDM2 and p53. This may lead to the development of more potent and selective inhibitors of the MDM2-p53 interaction. Another potential direction is to investigate the efficacy of N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. This may lead to the development of more effective combination therapies for cancer treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide in humans, which may lead to its eventual approval as a therapeutic agent for cancer treatment.

Métodos De Síntesis

N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-butylaniline with 2-nitrobenzaldehyde, followed by reduction with iron powder and acetic acid. The resulting product is then reacted with 4-methylbenzenesulfonyl chloride to produce N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide. The purity of the final product can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Propiedades

Fórmula molecular

C27H26N2O3S

Peso molecular

458.6 g/mol

Nombre IUPAC

(NZ)-N-[3-(4-butylanilino)-4-oxonaphthalen-1-ylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C27H26N2O3S/c1-3-4-7-20-12-14-21(15-13-20)28-26-18-25(23-8-5-6-9-24(23)27(26)30)29-33(31,32)22-16-10-19(2)11-17-22/h5-6,8-18,28H,3-4,7H2,1-2H3/b29-25-

Clave InChI

NGTGSXOFKPDSIU-GNVQSUKOSA-N

SMILES isomérico

CCCCC1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)C)/C4=CC=CC=C4C2=O

SMILES

CCCCC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4C2=O

SMILES canónico

CCCCC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4C2=O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.